1-[(oxolan-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
1-[(oxolan-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the oxolane ring, thiophene sulfonyl group, and pyrroloquinoxaline core, contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation is one of the key reactions that these compounds can undergo . This reaction can be accelerated by visible-light irradiation under metal and photocatalyst-free conditions . The resulting products can be versatile building blocks for the synthesis of various derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(oxolan-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoxaline core, which can be synthesized through a cyclization reaction involving appropriate precursors. The thiophene-2-sulfonyl group is then introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides under basic conditions. Finally, the oxolane ring is attached through nucleophilic substitution reactions, utilizing oxolane derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce environmental impact. Scale-up processes would also focus on ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(oxolan-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines
Scientific Research Applications
1-[(oxolan-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
1-[(oxolan-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: shares similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c20-18-17(28(24,25)15-8-4-10-27-15)16-19(23(18)11-12-5-3-9-26-12)22-14-7-2-1-6-13(14)21-16/h1-2,4,6-8,10,12H,3,5,9,11,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRMFHLCLVIADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CS5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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